![molecular formula C18H26N2O2 B11174089 N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174089.png)
N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide: is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol This compound is characterized by a benzamide core structure with a cycloheptyl group and a 2-methylpropanoyl amide substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core structure through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the benzamide core.
Addition of the 2-Methylpropanoyl Group: The final step involves the acylation of the amine group with 2-methylpropanoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
- N-cyclopentyl-4-[(2-methylpropanoyl)amino]benzamide
- N-cycloheptyl-4-[(methylsulfonyl)amino]benzamide
Comparison: N-cycloheptyl-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties compared to similar compounds. For instance, the cycloheptyl group provides a different steric environment, influencing the compound’s reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H26N2O2/c1-13(2)17(21)19-16-11-9-14(10-12-16)18(22)20-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
IHZHEZKPLLZBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11174010.png)

![Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11174027.png)
![1-cyclohexyl-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11174032.png)
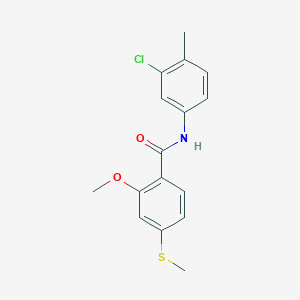
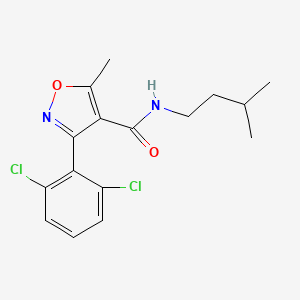
![2-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B11174054.png)
![Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate](/img/structure/B11174060.png)
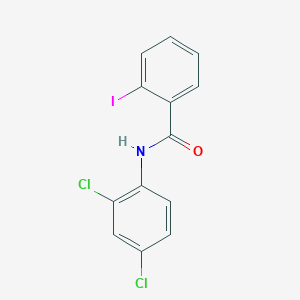

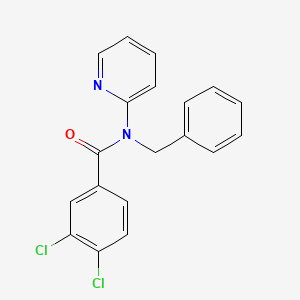

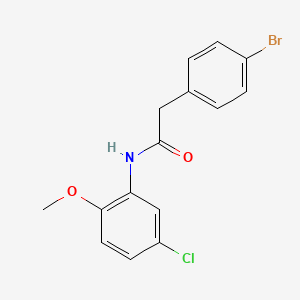
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11174093.png)
